2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1,5-dimethyl-3-oxo-2-phenylpyrazole with diethyl malonate under basic conditions, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of strong bases such as sodium ethoxide and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Wirkmechanismus
The mechanism of action of 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dimethyl-3-oxo-2-phenylpyrazole: Shares the pyrazole core structure but lacks the pyrimidine ring.
5,5-Diethyl-1H-pyrimidine-4,6-dione: Contains the pyrimidine ring but lacks the pyrazole moiety.
N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide: A derivative with an acetamide group instead of the pyrimidine ring.
Uniqueness
The uniqueness of 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione lies in its fused heterocyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H22N4O3 |
---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C19H22N4O3/c1-5-19(6-2)17(25)20-15(21-18(19)26)14-12(3)22(4)23(16(14)24)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3,(H,20,21,25,26) |
InChI-Schlüssel |
FBHOQUZLWAXSQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=NC1=O)C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.